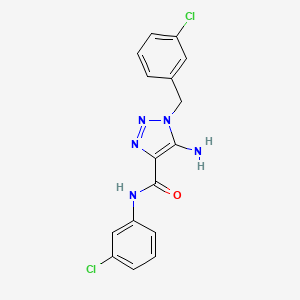![molecular formula C23H16N6O2S2 B11423575 11-methyl-7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11423575.png)
11-methyl-7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. It belongs to the class of triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaenes .
- The compound contains a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
- Its chemical formula is C₃₀H₁₉N₇O₂S₂ .
- While its exact applications are not widely known, it has attracted interest due to its intriguing structure and potential biological activities.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers likely employ multistep reactions to construct the complex triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene scaffold.
- Industrial production methods remain undisclosed, but they would likely involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions would depend on the specific reaction type. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: React with nucleophiles (e.g., amines, thiols) to replace functional groups.
- Major products formed would vary based on the reaction conditions and starting materials.
Scientific Research Applications
- Limited research directly focuses on this compound, but its structural features suggest potential applications:
Medicinal Chemistry: Investigate its pharmacological properties, especially as it contains sulfur and nitrogen atoms.
Materials Science: Explore its use in organic electronics or as a building block for novel materials.
Biological Studies: Assess its interactions with enzymes, receptors, or cellular pathways.
Catalysis: Investigate its catalytic properties due to its unique structure.
Mechanism of Action
- Without specific studies, we can only speculate. its molecular targets likely involve interactions with proteins, enzymes, or nucleic acids.
- Further research would be needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs with the same structure. related compounds include:
7-(3-ethoxypropyl)-6-[(3-methylphenyl)-oxomethyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid ethyl ester: .
7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: .
6-Imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: .
Remember that further research and experimental validation are essential to fully understand this intriguing compound’s properties and applications
Properties
Molecular Formula |
C23H16N6O2S2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
11-methyl-7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C23H16N6O2S2/c1-13-5-7-15(8-6-13)12-32-23-27-26-22(33-23)29-19-17(10-16(11-24)20(29)30)21(31)28-9-3-4-14(2)18(28)25-19/h3-10H,12H2,1-2H3 |
InChI Key |
MRRKVMQUMAWOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C4=C(C=C(C3=O)C#N)C(=O)N5C=CC=C(C5=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B11423497.png)
![3,4-dihydroquinolin-1(2H)-yl[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11423502.png)
![1-(2-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423511.png)

![3-amino-6-benzyl-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11423520.png)
![2-[1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11423531.png)


![2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11423545.png)
![N-(2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11423552.png)
![2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11423561.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11423565.png)
![5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11423593.png)

